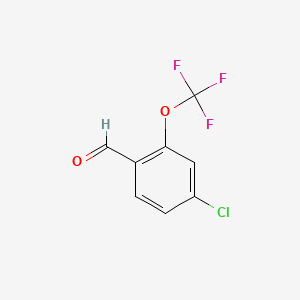

4-Chloro-2-(trifluoromethoxy)benzaldehyde

Description

Properties

IUPAC Name |

4-chloro-2-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O2/c9-6-2-1-5(4-13)7(3-6)14-8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SONFEJGLHKNKEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OC(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 4-Chloro-2-(trifluoromethoxy)benzaldehyde: Synthesis, Properties, and Applications

Abstract

4-Chloro-2-(trifluoromethoxy)benzaldehyde is a highly functionalized aromatic aldehyde of significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a reactive aldehyde group, a chloro substituent, and a metabolically robust trifluoromethoxy group, makes it a valuable and versatile building block for the synthesis of complex molecular architectures. The chloro atom provides a handle for cross-coupling reactions, while the trifluoromethoxy group can enhance key drug-like properties such as lipophilicity and metabolic stability. This guide provides a comprehensive overview of a robust synthetic pathway to this compound, details its key physicochemical properties, discusses its applications as a strategic intermediate, and outlines essential safety and handling protocols.

Strategic Synthesis

The most direct and reliable synthesis of this compound involves the oxidation of its corresponding benzyl alcohol precursor, (4-chloro-2-(trifluoromethoxy)phenyl)methanol. This precursor is commercially available, making this route efficient for laboratory-scale synthesis.[1][2]

Causality of the Synthetic Approach

The conversion of a primary alcohol to an aldehyde is a fundamental transformation in organic chemistry. The primary challenge is to prevent over-oxidation to the corresponding carboxylic acid. The choice of oxidant is therefore critical. Pyridinium chlorochromate (PCC) is a well-established and reliable reagent for this transformation, known for its mildness and selectivity, typically affording high yields of the aldehyde with minimal side-product formation.[3] The reaction is generally performed in an inert solvent like dichloromethane (DCM) at room temperature, simplifying the experimental setup and workup.

While PCC is effective, modern synthetic chemistry also emphasizes the use of "greener" and more sustainable oxidation methods. Catalytic systems using transition metals with molecular oxygen or hydrogen peroxide as the terminal oxidant represent environmentally benign alternatives.[4][5][6] For instance, catalysts based on copper, iron, or cobalt have shown high selectivity for benzaldehyde formation from benzyl alcohol, often under solvent-free conditions.[6][7][8] Researchers may consider these alternatives for process optimization and scale-up.

Synthetic Workflow Diagram

The following diagram illustrates the key transformation from the precursor alcohol to the target aldehyde.

Sources

- 1. aobchem.com [aobchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 5-CHLORO-2-(TRIFLUOROMETHYL)BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. lakeland.edu [lakeland.edu]

- 6. Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 7. Frontiers | Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates [frontiersin.org]

- 8. Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloro-2-(trifluoromethoxy)benzaldehyde: A Key Building Block for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a uniquely powerful substituent for optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic candidates. This guide focuses on 4-Chloro-2-(trifluoromethoxy)benzaldehyde , a halogenated aromatic aldehyde that serves as a valuable, yet under-documented, synthetic intermediate.

This document provides a comprehensive overview of its chemical identity, the profound influence of the trifluoromethoxy moiety on molecular properties, plausible synthetic strategies, and its potential applications in the development of next-generation pharmaceuticals.

| Identifier | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 1261442-48-1 | [1][2][3][4] |

| Molecular Formula | C₈H₄ClF₃O₂ | [2] |

| Molecular Weight | 224.56 g/mol | [2] |

| SMILES | O=Cc1ccc(Cl)cc1OC(F)(F)F | - |

Below is the two-dimensional structure of this compound.

Caption: 2D structure of this compound.

Part 1: The Scientific Significance of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is often considered a "super-halogen" due to its unique electronic and physicochemical properties that distinguish it from both a simple methoxy (-OCH₃) group and other halogens.[5] Its inclusion in a molecular scaffold can profoundly influence a compound's biological profile.

Key Physicochemical Impacts:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF₃ group highly resistant to oxidative metabolism.[6] This can significantly increase a drug's half-life and bioavailability. Unlike a methoxy group, which is prone to O-dealkylation by cytochrome P450 enzymes, the trifluoromethoxy group acts as a metabolic shield.[7]

-

Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents used in drug design.[5][7] This property is crucial for enhancing a molecule's ability to cross cellular membranes and the blood-brain barrier, which is vital for CNS-targeting drugs.[7]

-

Electron-Withdrawing Nature: Due to the high electronegativity of the fluorine atoms, the -OCF₃ group is strongly electron-withdrawing.[7] This modulates the electron density of the aromatic ring, which can alter the pKa of nearby functional groups and influence binding interactions with protein targets.

-

Conformational Effects: The trifluoromethoxy group favors a conformation orthogonal to the plane of the aromatic ring. This perpendicular arrangement can create unique steric interactions and influence the overall three-dimensional shape of the molecule, potentially leading to improved binding affinity and selectivity for its biological target.[8]

Comparative Properties of Key Functional Groups:

| Property | Methoxy (-OCH₃) | Chlorine (-Cl) | Trifluoromethyl (-CF₃) | Trifluoromethoxy (-OCF₃) |

| Hansch Lipophilicity (π) | -0.02 | +0.71 | +0.88 | +1.04 |

| Electronic Effect (Hammett σp) | -0.27 (Donating) | +0.23 (Withdrawing) | +0.54 (Withdrawing) | +0.35 (Withdrawing) |

| Metabolic Stability | Low (O-dealkylation) | High | Very High | Very High |

Data compiled from various sources on medicinal chemistry properties.[5][6]

Part 2: Plausible Synthetic Pathways

A logical approach would involve the synthesis of a 4-chloro-2-hydroxytoluene precursor, followed by trifluoromethoxylation and subsequent oxidation of the methyl group to an aldehyde.

Caption: A plausible multi-step synthesis of this compound.

Causality Behind Experimental Choices:

-

Reduction of the Nitro Group: Starting with commercially available 4-chloro-2-nitrotoluene, the nitro group is a versatile precursor to an amine. A standard reduction using iron in acidic medium is a cost-effective and reliable method.

-

Conversion to a Phenol: The resulting amino group can be converted into a hydroxyl group via a Sandmeyer-type reaction, involving diazotization with sodium nitrite followed by hydrolysis. This provides the necessary phenol for the subsequent trifluoromethoxylation.

-

Trifluoromethoxylation: The introduction of the -OCF₃ group is a challenging transformation. Modern methods often proceed via the formation of a xanthate intermediate from the phenol, followed by oxidative desulfurization-fluorination.[9] This avoids the harsh conditions of older methods.

-

Oxidation to Aldehyde: The final step involves the selective oxidation of the benzylic methyl group to an aldehyde. This can be achieved through various methods, such as free-radical bromination with N-bromosuccinimide (NBS) to form a benzal bromide, followed by hydrolysis.[3]

Part 3: Applications in Drug Discovery - A Case Study with Riluzole

The utility of trifluoromethoxy-substituted building blocks is best exemplified by their incorporation into successful pharmaceutical agents. A prime example is Riluzole , a benzothiazole derivative used in the treatment of amyotrophic lateral sclerosis (ALS).[10][11] The synthesis of Riluzole starts from 4-(trifluoromethoxy)aniline, highlighting the importance of such precursors in constructing complex, biologically active molecules.

Experimental Protocol: Synthesis of Riluzole

The following protocol is adapted from patented, high-yield procedures and demonstrates the practical application of a trifluoromethoxy-containing aniline.[12][13]

Materials:

-

4-(trifluoromethoxy)aniline

-

Ammonium thiocyanate (or Potassium thiocyanate)

-

Potassium persulfate (or another suitable oxidant like sodium bromate)

-

Glacial Acetic Acid

-

Ethanol

-

Water

-

Ammonia solution

Step-by-Step Methodology:

-

Reaction Setup: In a suitable reaction vessel, create a suspension of 4-(trifluoromethoxy)aniline (1 equivalent), ammonium thiocyanate (approx. 1.3 equivalents), and potassium persulfate (approx. 1.8 equivalents) in glacial acetic acid.

-

Reaction Execution: Stir the suspension vigorously at room temperature for 24 hours. To drive the reaction to completion, gently heat the mixture to 40°C and continue stirring for an additional 2 hours.[12]

-

Work-up and Precipitation: Cool the reaction mixture and dilute it with water and ethanol. Slowly add ammonia solution while stirring until the pH of the mixture reaches 14. This will cause the crude Riluzole to precipitate out of the solution.

-

Isolation of Crude Product: Filter the resulting solid precipitate and dry it under vacuum to obtain the raw Riluzole.

-

Purification by Recrystallization: Transfer the raw product to a clean flask and add a mixture of ethanol and water. Heat the mixture to reflux until all the solid dissolves completely.

-

Final Isolation: Allow the solution to cool slowly to room temperature to induce the crystallization of pure Riluzole. Filter the purified crystals and dry them under vacuum.

Caption: General workflow for the synthesis and purification of Riluzole.[14]

Part 4: Safety and Handling

No specific safety data sheet (SDS) is available for this compound. Therefore, precautions should be based on structurally similar compounds, such as 4-(trifluoromethoxy)benzaldehyde.[9]

-

Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.[9]

-

Precautionary Measures:

-

P261: Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P405: Store locked up.

-

Handling and Storage:

-

Handle in a well-ventilated area, preferably under a chemical fume hood.

-

Keep away from heat, sparks, and open flames.

-

Store in a cool, dry place in a tightly sealed container, preferably under an inert atmosphere.

Conclusion

This compound represents a valuable, albeit specialized, building block for medicinal chemists. While direct applications are not yet widely reported, its structure combines the versatile reactivity of an aromatic aldehyde with the powerful physicochemical advantages imparted by the trifluoromethoxy group. By understanding the properties of this unique substituent and leveraging established synthetic methodologies, researchers can utilize this compound to construct novel molecular architectures with enhanced metabolic stability, optimized lipophilicity, and potentially improved biological activity. As the demand for more sophisticated drug candidates continues to grow, the strategic use of such fluorinated intermediates will undoubtedly play a crucial role in the future of drug discovery.

References

-

Wikipedia contributors. (2024). Riluzole. Wikipedia. [Link]

- Paio, A., et al. (2011). Process for the preparation of riluzole. (EP2284161A1).

-

Grokipedia. (2025). Riluzole. Grokipedia. [Link]

- Srinivasan, T., et al. (2008). Process for preparing riluzole. (US20080108827A1).

-

Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]

-

Tverdokhlebov, S. V., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7543. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. [Link]

-

Schlosser, M. (2009). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. Angewandte Chemie International Edition, 48(29), 5434-5436. [Link]

-

Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

ResearchGate. (n.d.). The reaction of 4-chlorobenzaldehyde with 2-aminothiophenol in various solvents and under neat conditions. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Synthesis of 4-Amino-2-chlorobenzaldehyde. [Link]

-

PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Capot Chemical Co., Ltd. (n.d.). This compound. [Link]

-

PrepChem. (n.d.). Preparation of 4-chlorobenzaldehyde. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Preparation method and application of 4-chlorobenzaldehyde_Chemicalbook [m.chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Riluzole - Wikipedia [en.wikipedia.org]

- 10. grokipedia.com [grokipedia.com]

- 11. EP2284161A1 - Process for the preparation of riluzole - Google Patents [patents.google.com]

- 12. US20080108827A1 - Process for preparing riluzole - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

- 14. 4-(Trifluoromethoxy)benzaldehyde | 659-28-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

solubility and stability of 4-Chloro-2-(trifluoromethoxy)benzaldehyde

An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-2-(trifluoromethoxy)benzaldehyde

Introduction

This compound is a substituted aromatic aldehyde that serves as a crucial building block in modern organic synthesis. Its unique molecular architecture, featuring an aldehyde functional group alongside a chloro and a trifluoromethoxy substituent, makes it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1] The electron-withdrawing nature of the halogen and trifluoromethoxy groups significantly influences the reactivity of the aldehyde moiety, opening avenues for complex molecular constructions.[2]

Despite its importance, comprehensive public data on the physicochemical properties of this compound (CAS No. 1261442-48-1) is notably scarce. This guide, therefore, adopts a first-principles approach, leveraging data from structurally analogous compounds to predict its solubility and stability profiles. More importantly, it provides robust, field-proven experimental protocols for researchers to definitively characterize this compound in their own laboratories. Our focus is not merely on presenting data, but on elucidating the causality behind the experimental design, ensuring a trustworthy and reproducible methodology.

Section 1: Physicochemical Profile and Predicted Solubility

The solubility of a compound is governed by its molecular structure. By deconstructing this compound into its constituent functional groups, we can develop a strong predictive model for its behavior in various solvent systems.

-

Benzaldehyde Core: The aromatic ring provides a baseline lipophilicity.

-

Aldehyde Group (-CHO): A polar group capable of hydrogen bonding as an acceptor, which offers a minor contribution to aqueous solubility.

-

Chloro Group (-Cl): This group is electron-withdrawing and increases the molecule's lipophilicity and molecular weight.

-

Trifluoromethoxy Group (-OCF3): This is a highly lipophilic and strongly electron-withdrawing group. It is known to significantly decrease aqueous solubility while enhancing solubility in nonpolar organic solvents.

Based on this analysis, the compound is predicted to be poorly soluble in water but should exhibit good solubility in a range of common organic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source / Method |

|---|---|---|

| CAS Number | 1261442-48-1 | [3] |

| Molecular Formula | C₈H₄ClF₃O₂ | [3] |

| Molecular Weight | 224.57 g/mol | Calculated |

| Appearance | Predicted to be a solid or liquid | [2] |

| Predicted LogP | ~3.5 - 4.5 | Estimation based on analogs |

| Predicted Water Solubility | Very Low / Insoluble | Based on structural analysis |

Table 2: Predicted Solubility Profile in Common Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

|---|---|---|---|

| Aqueous | Water, Buffers (pH 3, 7, 9) | Very Low / Insoluble | The high lipophilicity from the chloro and trifluoromethoxy groups outweighs the polarity of the aldehyde. |

| Polar Aprotic | Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF) | Soluble to Very Soluble | These solvents can effectively solvate both the polar aldehyde and the lipophilic aromatic ring. |

| Polar Protic | Methanol, Ethanol | Moderately Soluble to Soluble | The aldehyde can interact with the solvent, but the overall lipophilicity may limit high solubility compared to aprotic solvents. |

| Nonpolar / Halogenated | Dichloromethane (DCM), Chloroform, Toluene | Soluble to Very Soluble | The lipophilic nature of the molecule dominates, leading to favorable interactions with these solvents. |

Section 2: Experimental Determination of Solubility

To move from prediction to quantitative data, a systematic experimental approach is required. The equilibrium shake-flask method is the gold standard for solubility determination due to its robustness and simplicity.

Protocol 1: Shake-Flask Solubility Determination

Causality: This method ensures that the solvent is fully saturated with the solute by allowing sufficient time for the system to reach thermodynamic equilibrium. The subsequent quantification of the clear supernatant provides a precise measure of the solubility at a given temperature.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent (e.g., water, pH 7.4 buffer, acetonitrile, methanol). An excess is confirmed by the presence of undissolved solid material at the end of the experiment.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in a thermostatic shaker set to a controlled temperature (e.g., 25°C or 37°C). Agitate the samples for at least 24 to 48 hours. This extended time is crucial to ensure equilibrium is reached, especially for poorly soluble compounds.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let undissolved solids settle.

-

Sampling & Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent to avoid leaching). This step is critical to remove all particulate matter, which would otherwise lead to an overestimation of solubility.

-

Quantification: Dilute the filtered sample with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Express solubility in units such as mg/mL or µg/mL.

Workflow for Solubility Determination

Caption: Workflow for equilibrium shake-flask solubility determination.

Section 3: Stability Profile and Forced Degradation

Understanding the chemical stability of a compound is paramount for defining storage conditions, predicting shelf-life, and identifying potential incompatibilities. Aldehydes are known to be susceptible to oxidation and can react with strong bases. Forced degradation (or stress testing) is an essential tool to deliberately degrade the compound under harsh conditions to identify likely degradation pathways and products.

Predicted Instabilities:

-

Oxidation: The aldehyde group is prone to oxidation to the corresponding carboxylic acid, especially when exposed to air (auto-oxidation) or oxidizing agents.[4]

-

Hydrolysis: While generally stable to neutral hydrolysis, aldehydes can undergo reactions under strongly acidic or basic conditions.

-

Photostability: Aromatic compounds can be sensitive to light, particularly UV radiation, which can induce degradation.[5]

Protocol 2: Forced Degradation Study

Causality: By subjecting the compound to conditions more severe than it would typically encounter, we can rapidly identify potential degradation pathways. This information is invaluable for developing a stability-indicating analytical method—a method capable of separating the intact compound from all its potential degradation products.

Methodology:

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1:1 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

-

Acid Hydrolysis: Add HCl to a final concentration of 0.1 N.

-

Base Hydrolysis: Add NaOH to a final concentration of 0.1 N.

-

Oxidative Degradation: Add H₂O₂ to a final concentration of 3%.

-

Thermal Degradation: Heat the solution at a set temperature (e.g., 60-80°C). A parallel sample should be kept at room temperature as a control.

-

Photolytic Degradation (as per ICH Q1B): Expose the solution in a photostability chamber to a controlled light source (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[5] A dark control, wrapped in aluminum foil, must be included to differentiate between light-induced and thermal degradation.

-

-

Time Points: Analyze samples from each condition at various time points (e.g., 0, 2, 8, 24, 48 hours).

-

Analysis: Before analysis, neutralize the acidic and basic samples. Analyze all samples by a suitable stability-indicating method (e.g., HPLC with a photodiode array detector, HPLC-PDA) to determine the loss of the parent compound and the formation of degradation products.

Table 3: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Reagent / Condition | Typical Duration | Rationale |

|---|---|---|---|

| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 - 72 hours | To assess susceptibility to degradation in acidic environments. |

| Base Hydrolysis | 0.1 N NaOH, RT | 2 - 24 hours | To assess susceptibility to degradation in alkaline environments. Aldehydes can be base-sensitive. |

| Oxidation | 3% H₂O₂, RT | 8 - 48 hours | To identify potential oxidative degradation products, such as the corresponding carboxylic acid. |

| Thermal | 80°C in solution | 48 - 96 hours | To evaluate intrinsic thermal stability. |

| Photolytic | ICH Q1B compliant light source | Per guideline | To determine if light-resistant packaging or handling is required.[5] |

Workflow for Forced Degradation Studies

Caption: General workflow for conducting a forced degradation study.

Section 4: Analytical Methodologies

A robust analytical method is the cornerstone of accurate solubility and stability assessment. For a molecule like this compound, both HPLC and GC are viable techniques.

-

High-Performance Liquid Chromatography (HPLC): This is the preferred method for stability studies. A reversed-phase C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient is a standard starting point. A UV detector, particularly a Photodiode Array (PDA) detector, is highly recommended as it can provide spectral information to assess peak purity and help identify degradation products.[6]

-

Gas Chromatography (GC): Given the compound's aromatic nature and potential volatility, GC coupled with a Flame Ionization Detector (FID) is an excellent choice for purity and assay testing. It can be particularly effective for separating closely related positional isomers that may be present as process impurities.

Section 5: Handling and Storage Recommendations

Based on the predicted stability profile and general chemical safety principles derived from analogous compounds, the following handling and storage procedures are recommended.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[7][8] To mitigate the risk of oxidation and hydrolysis, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.[7][9] Refrigeration (2-8°C) is recommended for long-term storage.[10]

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12] Handle the material in a chemical fume hood to avoid inhalation of any potential vapors or dust.[8][12] Keep away from strong oxidizing agents, strong bases, heat, and sources of ignition.[4][7]

Conclusion

While specific experimental data for this compound remains limited in public literature, a thorough analysis of its molecular structure allows for reliable predictions of its solubility and stability. It is anticipated to be a lipophilic compound with low aqueous solubility but good solubility in common organic solvents. Its primary stability liabilities are likely related to the oxidation of the aldehyde group.

This guide provides the necessary framework and detailed experimental protocols for researchers and drug development professionals to rigorously determine these properties. By implementing the described shake-flask solubility studies, forced degradation protocols, and robust analytical methods, scientists can generate the critical data needed to optimize synthetic routes, develop formulations, and ensure the quality and reliability of their work with this important chemical intermediate.

References

-

ANALYTICAL METHOD SUMMARIES - Eurofins. [Link]

-

STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. [Link]

-

GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in - TSI Journals. [Link]

-

-

ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry | ATSDR. [Link]

-

-

This compound; 95% - Linegal Chemicals. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. CAS 320-43-4: 4-Chloro-2-(trifluoromethyl)benzaldehyde [cymitquimica.com]

- 3. This compound; 95% - AB350524-0250.00-MGM Linegal Chemicals Sp. z o.o [sklep.linegal.pl]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. database.ich.org [database.ich.org]

- 6. benchchem.com [benchchem.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 9. chemscene.com [chemscene.com]

- 10. chemimpex.com [chemimpex.com]

- 11. fishersci.com [fishersci.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide: The Trifluoromethoxy Group's Influence on Benzaldehyde Reactivity

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern chemical synthesis, particularly within medicinal and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone for modulating molecular properties.[1] Among these, the trifluoromethoxy group (-OCF₃) has emerged as a substituent of profound interest, imparting a unique combination of electronic, physicochemical, and metabolic characteristics.[2] When appended to fundamental chemical scaffolds like benzaldehyde—a versatile and widely utilized building block in organic synthesis—the -OCF₃ group dramatically alters the molecule's inherent reactivity, opening new avenues for synthetic transformations and the design of novel chemical entities.[3][4]

This technical guide provides a comprehensive, in-depth analysis of the role of the trifluoromethoxy group in modulating the reactivity of the benzaldehyde framework. Moving beyond a simple catalog of reactions, this document delves into the underlying electronic principles, offers comparative data against other common substituents, and provides field-proven experimental protocols. The insights and methodologies presented herein are designed to empower researchers and drug development professionals to harness the unique properties of trifluoromethoxy-substituted benzaldehydes in their synthetic campaigns.

Chapter 1: Core Physicochemical and Electronic Profile of the Trifluoromethoxy Group

To understand the reactivity of trifluoromethoxy-benzaldehyde, one must first appreciate the intrinsic properties of the -OCF₃ group itself. It is not merely a fluorinated analog of the methoxy group; its properties are distinct and powerful.

Dominant Electronic Effects

The electronic character of the -OCF₃ group is a duality of strong, through-bond inductive withdrawal and a significantly attenuated through-space resonance donation.

-

Inductive Effect (-I): The three highly electronegative fluorine atoms create a strong dipole, pulling electron density away from the oxygen atom and, consequently, from the aromatic ring through the sigma bond framework. This potent, long-range inductive effect is the primary driver of the group's electron-withdrawing nature.[5]

-

Resonance Effect (+M): While the oxygen atom possesses lone pairs that can, in principle, donate into the aromatic π-system (a +M effect), this capacity is severely diminished. The adjacent, powerfully electron-withdrawing CF₃ moiety contracts the oxygen's orbitals and reduces the availability of these lone pairs for delocalization. This stands in stark contrast to the methoxy (-OCH₃) group, which is a strong resonance donor.[1]

The net result is that the -OCF₃ group functions as a strong, deactivating, electron-withdrawing group on the aromatic ring, yet it retains the oxygen's ability to direct incoming electrophiles to the ortho and para positions.[1][6]

Caption: Inductive (-I) and Resonance (+M) effects of the -OCF₃ group.

Key Physicochemical Properties

The -OCF₃ group imparts significant changes to a molecule's physical nature, which is of critical importance in drug design.

-

High Lipophilicity: The trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry.[7] This property enhances a molecule's ability to partition into nonpolar environments, which can improve absorption and membrane permeability.[2]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF₃ group highly resistant to oxidative metabolism by enzymes like Cytochrome P450. This can increase a drug candidate's half-life and bioavailability.[2]

Comparative Analysis of Common Substituents

To contextualize the influence of the -OCF₃ group, a comparison with other common substituents is essential. The Hammett constants (σ) quantify the electronic-donating or -withdrawing influence of a substituent, while the Hansch parameter (π) quantifies its lipophilicity.

| Substituent | Inductive/Resonance Effect | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | Hansch Lipophilicity (π) |

| -H | Neutral Reference | 0.00 | 0.00 | 0.00 |

| -CH₃ | Weakly Donating (-I, +M) | -0.07 | -0.17 | +0.56 |

| -OCH₃ | Strongly Donating (+M > -I) | +0.12 | -0.27 | -0.02 |

| -Cl | Withdrawing (-I > +M) | +0.37 | +0.23 | +0.71 |

| -CF₃ | Strongly Withdrawing (-I) | +0.43 | +0.54 | +0.88[7] |

| -OCF₃ | Strongly Withdrawing (-I >> +M) | +0.35 | +0.35 | +1.04 [7] |

| -NO₂ | Strongly Withdrawing (-I, -M) | +0.71 | +0.78 | -0.28 |

| (Note: Hammett constant values are from standard compilations and may vary slightly between sources. Hansch parameters are for the substituent on a benzene ring.) |

Chapter 2: Amplified Reactivity of the Benzaldehyde Carbonyl

The primary consequence of attaching an -OCF₃ group to the benzaldehyde ring is the profound activation of the carbonyl group toward nucleophilic attack.

Enhancement of Carbonyl Electrophilicity

The potent, electron-withdrawing nature of the trifluoromethoxy group pulls electron density from the aromatic ring, which in turn withdraws density from the attached aldehyde functional group. This inductive pull significantly increases the partial positive charge (δ+) on the carbonyl carbon, making it a much "harder" and more reactive electrophile compared to unsubstituted benzaldehyde. This electronic activation is the causal factor behind the enhanced rates and yields observed in many subsequent reactions.

Caption: The -OCF₃ group enhances the electrophilicity of the carbonyl carbon.

Key Nucleophilic Addition Reactions

The heightened electrophilicity of trifluoromethoxy-benzaldehyde makes it an excellent substrate for a variety of crucial C-C bond-forming reactions.

In a crossed-aldol reaction, an aldehyde lacking α-hydrogens, such as trifluoromethoxy-benzaldehyde, readily reacts with a ketone containing α-hydrogens (e.g., acetone) in the presence of a base. The enhanced electrophilicity of the aldehyde drives the reaction forward, often leading to a spontaneous dehydration of the initial β-hydroxy adduct to yield a stable, conjugated α,β-unsaturated ketone.

Experimental Protocol: Synthesis of (E)-4-(4-(trifluoromethoxy)phenyl)but-3-en-2-one

-

Trustworthiness: This protocol is a self-validating system. The formation of a brightly colored, solid precipitate is a clear visual indicator of product formation. The success of the reaction relies on the base-catalyzed formation of the acetone enolate and its subsequent attack on the highly electrophilic aldehyde.

-

Methodology:

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine 4-(trifluoromethoxy)benzaldehyde (1.90 g, 10.0 mmol) and acetone (0.87 mL, 1.1 eq, 11.0 mmol).

-

Solvent Addition: Add 20 mL of ethanol to the flask and stir until all the aldehyde has dissolved.

-

Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (0.48 g, 12.0 mmol) in 5 mL of water. Cool this solution in an ice bath.

-

Reaction Initiation: Slowly add the cold NaOH solution dropwise to the stirred ethanolic solution of the aldehyde and ketone over 10 minutes. A color change to yellow/orange and the formation of a precipitate should be observed.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Monitor the reaction by TLC (e.g., 4:1 Hexanes:Ethyl Acetate) until the starting aldehyde is consumed.

-

Workup and Isolation: Cool the reaction mixture in an ice bath for 15 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the filter cake with two portions of cold water (2 x 15 mL) and then with a small portion of cold ethanol (10 mL) to remove unreacted starting materials and inorganic salts.

-

Drying: Dry the resulting solid under vacuum to yield the α,β-unsaturated ketone product. Further purification can be achieved by recrystallization from ethanol if necessary.

-

-

Grignard & Organolithium Reactions: These powerful nucleophiles add readily to trifluoromethoxy-benzaldehydes to form the corresponding secondary alcohols. The enhanced reactivity often allows for milder reaction conditions compared to less activated aldehydes.

-

Wittig Reaction: The reaction with a phosphorus ylide proceeds efficiently to form alkenes. The electron-withdrawing nature of the -OCF₃ group favors the formation of the E-isomer in many cases.

Chapter 3: Synthesis and Spectroscopic Characterization

The reliable synthesis and unambiguous characterization of trifluoromethoxy-benzaldehyde isomers are paramount for their use in research and development.

A Representative Synthetic Workflow

A common and reliable method for preparing these aldehydes is the oxidation of the corresponding benzyl alcohols. This method avoids harsh conditions that could potentially degrade the trifluoromethoxy group.

Experimental Protocol: Synthesis of 3-(Trifluoromethoxy)benzaldehyde via TEMPO-mediated Oxidation

-

Causality: This protocol utilizes a catalytic cycle involving the stable nitroxyl radical TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy). The stoichiometric oxidant, sodium hypochlorite (bleach), regenerates the active oxoammonium ion species from the hydroxylamine, which is the true oxidant of the alcohol. This catalytic approach is efficient and avoids the use of heavy metal oxidants.

-

Methodology:

-

Reaction Setup: To a 100 mL round-bottom flask charged with 3-(trifluoromethoxy)benzyl alcohol (3.84 g, 20.0 mmol), add ethyl acetate (40 mL) and a solution of potassium carbonate (5.52 g, 40.0 mmol) in 10 mL of water.

-

Catalyst Addition: Add TEMPO (62 mg, 0.4 mmol, 2 mol%) to the biphasic mixture.

-

Oxidant Addition: Cool the flask to 0 °C using an ice bath. Add 12% aqueous sodium hypochlorite (13.7 mL, ~22.0 mmol, 1.1 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: Stir the reaction vigorously at 0-5 °C for 2-3 hours. Monitor the disappearance of the starting alcohol by TLC.

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl (20 mL), saturated aqueous sodium bicarbonate (20 mL), and brine (20 mL).

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford pure 3-(trifluoromethoxy)benzaldehyde.

-

Caption: Workflow for the synthesis of 3-(trifluoromethoxy)benzaldehyde.

Spectroscopic Fingerprints

Unambiguous characterization is crucial. Trifluoromethoxy-substituted benzaldehydes exhibit distinct spectroscopic signatures.

| Technique | Key Signature | Typical Range / Observation |

| ¹H NMR | Aldehyde Proton (CHO) | δ 9.9 - 10.1 ppm (singlet) |

| Aromatic Protons | δ 7.4 - 8.2 ppm (complex splitting pattern) | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ 189 - 192 ppm |

| C-OCF₃ | δ 148 - 152 ppm | |

| CF₃ | δ ~120 ppm (quartet, J ≈ 257 Hz) | |

| ¹⁹F NMR | -OCF₃ | δ -57 to -59 ppm (singlet relative to CFCl₃) |

| IR | C=O Stretch | 1700 - 1715 cm⁻¹ (strong) |

| C-F Stretch | 1100 - 1250 cm⁻¹ (very strong, broad) |

Chapter 4: Applications in Drug Discovery

The unique combination of properties conferred by the -OCF₃ group makes it a "privileged" substituent in modern drug design. While the benzaldehyde itself is often an intermediate, the resulting structures that carry the trifluoromethoxy-phenyl motif are of high value.

-

Enhanced Metabolic Stability: As discussed, the -OCF₃ group blocks sites of potential oxidative metabolism, leading to drugs with longer half-lives and improved pharmacokinetic profiles.[2]

-

Increased Lipophilicity & Permeability: The high lipophilicity of the -OCF₃ group can improve a drug's ability to cross cellular membranes, including the blood-brain barrier, which is crucial for CNS-acting agents.

-

Modulation of pKa: The strong electron-withdrawing effect can significantly lower the pKa of nearby acidic or basic functional groups, altering a molecule's ionization state at physiological pH and thereby influencing its solubility, receptor binding, and transport properties.

-

Conformational Control: The steric bulk and unique orthogonal orientation of the -OCF₃ group relative to the aromatic ring can lock molecules into specific conformations that may be optimal for binding to a biological target.

Conclusion

The trifluoromethoxy group is a powerful and versatile tool for modifying the reactivity and properties of benzaldehyde. Its dominant electron-withdrawing inductive effect drastically increases the electrophilicity of the carbonyl carbon, transforming the benzaldehyde into a highly reactive substrate for crucial synthetic transformations such as aldol condensations and organometallic additions. Beyond this fundamental reactivity, the -OCF₃ group imparts high lipophilicity and metabolic stability, making it an invaluable substituent in the design of advanced pharmaceuticals and materials. A thorough understanding of the principles laid out in this guide enables researchers to strategically leverage trifluoromethoxy-benzaldehydes as key intermediates for the synthesis of complex, high-value molecules.

References

-

Novás, M., & Matos, M. J. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

Manteau, B., Vors, J. P., & Pazenok, S. (2008). Trifluoromethyl ethers–synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 39. [Link]

-

Semantic Scholar. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Semantic Scholar. [Link]

-

MDPI. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Novás, M., & Matos, M. J. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules (Basel, Switzerland), 30(14), 3009. [Link]

-

Magritek. (n.d.). The Aldol Condensation. Magritek. [Link]

-

Bar-Ziv, R., et al. (2020). Hansch–Leo lipophilicity parameters (πR) evolution. ResearchGate. [Link]

-

Robertson, D. L. (2012). Chemistry 211 Experiment 5. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Trifluoromethyl Group: Enhancing Performance in Chemical Applications. [Link]

-

PubMed. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Schlosser, M., & Rausis, T. (2005). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. ResearchGate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. [Link]

-

University of Wisconsin-Madison. (n.d.). 9. Aldol Reaction. [Link]

-

PubChem. (n.d.). 3-(Trifluoromethyl)benzaldehyde. [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)benzaldehyde. [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluo-romethyl Triflate as the Source of the Trifluoromethoxy Group. [Link]

Sources

An In-depth Technical Guide to the Electrophilicity of 4-Chloro-2-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Chloro-2-(trifluoromethoxy)benzaldehyde is a highly functionalized aromatic aldehyde of significant interest in medicinal chemistry and advanced organic synthesis. Its reactivity is dominated by the electrophilic character of its carbonyl carbon, a feature that is finely tuned by the unique interplay of its substituents. This guide provides a detailed analysis of the electronic factors governing this electrophilicity, offering a framework for predicting its reactivity and leveraging its synthetic potential. We will dissect the inductive and resonance effects of the chloro, trifluoromethoxy, and aldehyde groups, quantify these influences using established parameters, and contextualize the molecule's reactivity within practical synthetic applications and drug discovery paradigms.

Introduction: The Significance of Substituted Benzaldehydes

Aromatic aldehydes are cornerstone building blocks in organic chemistry, serving as versatile precursors for a vast array of molecular scaffolds. Their utility is rooted in the electrophilicity of the carbonyl carbon, which makes them prime targets for nucleophilic attack. In the fields of pharmaceutical and agrochemical development, modifying the benzaldehyde core with specific functional groups is a key strategy for modulating a molecule's physicochemical and biological properties.[1][2] The introduction of fluorine-containing moieties, in particular, has become a central theme in modern drug design.[3]

The subject of this guide, this compound, embodies this principle of strategic functionalization. Its chemical architecture suggests a highly activated carbonyl group, but a nuanced understanding of its electrophilicity requires a detailed examination of the electronic contributions of each substituent. This guide will explore the origins of this molecule's reactivity, providing the foundational knowledge necessary for its effective application in complex synthetic challenges.

Deconstruction of Molecular Architecture and Electronic Effects

The electrophilicity of the carbonyl carbon in this compound is not the result of a single functional group, but rather the cumulative effect of three distinct electronic influences on the benzene ring.

2.1 The Aldehyde Group (-CHO): The Electrophilic Center The aldehyde group is inherently electron-withdrawing. Through a combination of a strong negative inductive effect (-I) and a negative resonance effect (-M), it deactivates the aromatic ring towards electrophilic substitution.[4][5] More importantly for its own reactivity, this withdrawal of electron density from the ring system makes the carbonyl carbon significantly electron-deficient and thus highly electrophilic. Resonance structures show a buildup of positive charge on the ortho and para positions, further highlighting the group's deactivating nature.[6]

2.2 The 4-Chloro Substituent (-Cl): A Duality of Effects The chlorine atom at the para-position exhibits a dual electronic nature. It is strongly electronegative, exerting an electron-withdrawing inductive effect (-I). However, its lone pairs can participate in resonance, donating electron density back into the ring (+M effect). For halogens, the inductive effect typically outweighs the resonance effect, resulting in a net electron withdrawal. This is reflected in its positive Hammett substituent constant.[7]

2.3 The 2-(trifluoromethoxy) Substituent (-OCF₃): A Potent Electron Sink The trifluoromethoxy group is one of the most powerful electron-withdrawing groups used in medicinal chemistry.[1][8] The extreme electronegativity of the three fluorine atoms creates an intense inductive pull (-I) that is relayed through the oxygen atom to the aromatic ring.[3][9] Unlike a simple methoxy group (-OCH₃), which is a strong resonance donor, the electron-donating resonance capacity of the oxygen in -OCF₃ is severely diminished by the fluorine atoms. This makes the -OCF₃ group a potent deactivator and significantly enhances the electron deficiency of the entire molecule.[8] Its properties have led it to be described as a "super-halogen" or "pseudo-halogen".[3]

The combined influence of these groups is visually summarized in the diagram below.

Caption: Combined electronic influence of substituents.

Quantifying Electrophilicity

While a qualitative understanding is useful, quantitative measures are essential for predictive modeling and reaction design.

3.1 Hammett Substituent Constants The Hammett equation provides a means to quantify the electronic effect of substituents on a reaction's rate or equilibrium constant.[7] The positive Hammett constants (σ) for the substituents on this molecule confirm their electron-withdrawing nature.

| Substituent | Position | Hammett Constant (σ) | Source |

| Chloro (-Cl) | para | +0.227 | [7] |

| Trifluoromethyl (-CF₃) | meta | +0.43 | [7] |

| Trifluoromethyl (-CF₃) | para | +0.54 | [7] |

| Aldehyde (-CHO) | para | +0.22 | [10] |

Note: The Hammett constant for the trifluoromethoxy (-OCF₃) group is not as commonly tabulated but is understood to be strongly positive. The value for the trifluoromethyl (-CF₃) group, a similarly potent electron-withdrawing group, is often used as a reasonable proxy.[11][12]

The additive effect of these positive σ values indicates a significant withdrawal of electron density from the aromatic ring, which in turn strongly enhances the electrophilicity of the exocyclic aldehyde carbon.

3.2 Mayr's Electrophilicity Scale A more direct, kinetic-based quantification of electrophilicity is provided by Mayr's scale.[13] This comprehensive database relates the reaction rates of electrophiles and nucleophiles through the equation:

log k = s(N + E)

Where E is the electrophilicity parameter, N is the nucleophilicity parameter, and s is a nucleophile-specific sensitivity parameter.[13] While this compound is not explicitly listed in the current database[14], its E parameter could be determined experimentally. This would involve measuring the rates of its reaction with a series of calibrated reference nucleophiles.[15] Given the strong electron-withdrawing substituents, it is predicted that this aldehyde would possess a significantly higher E value compared to unsubstituted benzaldehyde.

Experimental Determination of Electrophilicity: A Methodological Approach

Determining the Mayr E parameter for this compound would provide an authoritative, quantitative measure of its electrophilic character. The workflow for such an experiment is outlined below.

Caption: Workflow for kinetic determination of the E parameter.

Protocol: Kinetic Measurement via UV-Vis Spectroscopy

-

Preparation: Prepare stock solutions of this compound and a set of reference nucleophiles (e.g., enamines, silyl enol ethers with known N and s values) in a dry, inert solvent like acetonitrile or dichloromethane.

-

Instrumentation: Use a stopped-flow or conventional UV-Vis spectrophotometer equipped with a thermostatted cell holder to maintain a constant temperature (e.g., 20°C).

-

Kinetic Run:

-

Place a solution of the aldehyde in the spectrophotometer cuvette.

-

Inject a solution of the nucleophile (in at least 10-fold excess to ensure pseudo-first-order kinetics) and initiate data acquisition simultaneously.

-

Monitor the change in absorbance at a wavelength where one of the reactants or products has a unique, strong chromophore.

-

-

Data Processing:

-

Fit the absorbance vs. time data to a first-order exponential decay to obtain the pseudo-first-order rate constant, kobs.

-

Repeat the experiment with varying concentrations of the nucleophile.

-

Plot kobs versus the nucleophile concentration. The slope of the resulting line is the second-order rate constant, k.

-

-

Parameter Calculation:

-

Determine k for several reference nucleophiles.

-

Using the known N and s values for these nucleophiles, calculate the electrophilicity parameter E for the aldehyde using rearrangements of the Mayr equation.

-

Reactivity Profile and Synthetic Applications

The high electrophilicity of this compound makes it an excellent substrate for a variety of nucleophilic addition and condensation reactions.

Common Transformations:

-

Schiff Base Formation: Rapid condensation with primary amines to form imines, which are valuable intermediates in pharmaceutical synthesis.

-

Wittig Reaction: Efficient reaction with phosphorus ylides to generate alkenes.

-

Grignard and Organolithium Additions: Formation of secondary alcohols upon reaction with organometallic reagents.

-

Reductive Amination: Conversion of the aldehyde to an amine in the presence of a reducing agent and an amine source.

The presence of the trifluoromethoxy group not only activates the aldehyde but also imparts valuable properties to the resulting products, such as increased metabolic stability and lipophilicity, which are highly desirable in drug candidates.[1][8] This makes the aldehyde a key building block for accessing complex molecules in medicinal chemistry.[16][17]

Conclusion

The electrophilicity of this compound is a pronounced feature governed by the powerful and synergistic electron-withdrawing effects of its aldehyde, chloro, and trifluoromethoxy substituents. The trifluoromethoxy group, in particular, acts as a potent electron sink, significantly depleting the electron density of the aromatic system and, consequently, the carbonyl carbon. This heightened electrophilicity translates directly to enhanced reactivity in key synthetic transformations, making it a valuable and versatile intermediate for the construction of complex, fluorinated molecules. For scientists in drug discovery and materials science, a thorough understanding of this molecule's electronic properties is paramount for harnessing its full synthetic potential.

References

- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Prakash, G. K. S., & Yudin, A. K. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH.

- ResearchGate. (n.d.). Chemical characteristics of the trifluoromethoxyl group. Electrostatic....

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research.

- Yeshan Sareen. (n.d.). 4-Chloro-2-(trifluoromethyl)benzaldehyde: A Versatile Intermediate for Chemical Synthesis.

- Unknown. (2021). ELECTROPHILIC SUBSTITUTION REACTIONS IN ALDEHYDES AND KETONES.

- Wikipedia. (n.d.). Trifluoromethyl group.

- Wikipedia. (n.d.). Hammett equation.

- Sarthaks eConnect. (2023). Write a short note on the electrophilic substitution reaction of benzaldehyde.

- Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.

- CymitQuimica. (n.d.). CAS 320-43-4: 4-Chloro-2-(trifluoromethyl)benzaldehyde.

- Pratihar, S. (2014). Electrophilicity and nucleophilicity of commonly used aldehydes. Organic & Biomolecular Chemistry, 12(30).

- Wikipedia. (n.d.). 4-Trifluoromethylbenzaldehyde.

- ResearchGate. (n.d.). Selection of Hammett constant σ + values for selected functional....

- organicmystery.com. (n.d.). Electrophilic Substitution Reactions in Aldehydes and Ketones.

- Royal Society of Chemistry. (n.d.). Revisiting Mayr's reactivity database: expansion, sensitivity analysis, and uncertainty quantification. Organic & Biomolecular Chemistry.

- Mayr, H., et al. (2003). Reference scales for the characterization of cationic electrophiles and neutral nucleophiles. PubMed.

- Yeshan Sareen. (n.d.). 2-Chloro-5-(trifluoromethyl)benzaldehyde: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis.

- Mayr, H. (n.d.). Nucleophilicity and Electrophilicity Scales.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of 4-Chloro-2-fluorobenzaldehyde in Pharmaceutical Synthesis.

- Mayr, H. (n.d.). Mayr's Database Of Reactivity Parameters.

- Unknown. (n.d.). Problem Set #3 – Solutions.

- Benchchem. (n.d.). The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Medicinal Chemistry.

- Schwarzenbach, R. P., et al. (n.d.). Table 13.1 Selected Hammett substituent constants and susceptibility factors.

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sarthaks.com [sarthaks.com]

- 5. organicmystery.com [organicmystery.com]

- 6. youtube.com [youtube.com]

- 7. Hammett equation - Wikipedia [en.wikipedia.org]

- 8. nbinno.com [nbinno.com]

- 9. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 10. global.oup.com [global.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. web.viu.ca [web.viu.ca]

- 13. Reference scales for the characterization of cationic electrophiles and neutral nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mayr's Database Of Reactivity Parameters - Start page [cup.lmu.de]

- 15. cup.uni-muenchen.de [cup.uni-muenchen.de]

- 16. nbinno.com [nbinno.com]

- 17. nbinno.com [nbinno.com]

The Synthetic Potential of 4-Chloro-2-(trifluoromethoxy)benzaldehyde: A Technical Primer for Advanced Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-(trifluoromethoxy)benzaldehyde is a halogenated and fluorinated aromatic aldehyde poised to be a versatile building block in modern organic synthesis. Its unique substitution pattern—featuring an electron-withdrawing trifluoromethoxy group and a chloro substituent on a reactive benzaldehyde scaffold—imparts a distinct electronic character that can be strategically exploited in the synthesis of complex molecular architectures. The trifluoromethoxy (-OCF₃) group, in particular, is of high interest in medicinal chemistry for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide explores the potential applications of this compound, offering insights into its reactivity and providing exemplar protocols for its use in key synthetic transformations relevant to pharmaceutical and agrochemical research.

A Note on the Literature: While the constituent functional groups of this compound (a chlorinated benzaldehyde and a trifluoromethoxylated aromatic ring) are well-represented in synthetic chemistry, specific, documented applications of this exact molecule (CAS 886501-39-5) in peer-reviewed literature and patents are sparse. Therefore, this guide is constructed based on established principles of organic chemistry and by drawing parallels with the known reactivity of closely related analogs, such as 4-chloro-2-(trifluoromethyl)benzaldehyde and various trifluoromethoxy-substituted benzaldehydes. The protocols and applications described herein are intended to serve as a predictive framework and a starting point for experimental investigation.

Molecular Profile and Physicochemical Properties

The strategic placement of the chloro and trifluoromethoxy groups on the benzaldehyde ring dictates its reactivity and potential applications.

-

Aldehyde Group: The primary reactive site for nucleophilic addition, condensation, and reductive amination reactions.

-

Trifluoromethoxy Group (-OCF₃): A strongly electron-withdrawing and highly lipophilic group. It enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack compared to non-fluorinated analogs. In the context of drug design, the -OCF₃ group is often used as a bioisostere for other groups to improve pharmacokinetic properties.

-

Chloro Group (-Cl): An electron-withdrawing group that further activates the aldehyde. It also serves as a potential handle for cross-coupling reactions, although nucleophilic aromatic substitution at this position would be challenging.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 886501-39-5 |

| Molecular Formula | C₈H₄ClF₃O₂ |

| Molecular Weight | 224.56 g/mol |

| Appearance | Predicted to be a solid or liquid |

| Boiling Point | Not established |

| Melting Point | Not established |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) |

Potential Synthetic Applications & Methodologies

The unique electronic nature of this compound makes it a prime candidate for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions that are central to the synthesis of bioactive molecules.

Olefination via the Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis. The enhanced electrophilicity of the aldehyde in this compound suggests it would be an excellent substrate for reactions with phosphorus ylides to form substituted styrenes. These products can serve as intermediates for polymers or as building blocks for more complex molecules.

Causality in Experimental Design: The choice of base and solvent is critical in a Wittig reaction as it influences the stability and reactivity of the ylide, which in turn can affect the stereoselectivity (E/Z ratio) of the resulting alkene. For stabilized ylides (containing an electron-withdrawing group), milder bases are often sufficient, and the reaction typically favors the (E)-alkene. For non-stabilized ylides, strong bases like n-butyllithium are required, and the reaction often favors the (Z)-alkene under salt-free conditions.

Caption: Workflow of the Wittig Reaction.

Exemplar Protocol: Wittig Reaction with a Stabilized Ylide

-

Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend methyl (triphenylphosphoranylidene)acetate (1.1 equivalents) in anhydrous tetrahydrofuran (THF, 5 mL per mmol of the ylide).

-

Reaction with Aldehyde: To the stirred suspension, add a solution of this compound (1.0 equivalent) in anhydrous THF (2 mL per mmol) dropwise at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the aldehyde by thin-layer chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Add diethyl ether to the residue to precipitate the triphenylphosphine oxide byproduct.

-

Purification: Filter the mixture and wash the solid with cold diethyl ether. Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired alkene.

Synthesis of Amines via Reductive Amination

Reductive amination is a highly efficient method for forming C-N bonds. It involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. This reaction is fundamental in the synthesis of pharmaceutical lead compounds.

Causality in Experimental Design: The choice of reducing agent is crucial for the success of a one-pot reductive amination. A mild reducing agent that selectively reduces the protonated imine (iminium ion) in the presence of the starting aldehyde is required to prevent premature reduction of the aldehyde. Sodium triacetoxyborohydride (STAB) is an ideal choice for this purpose due to its mildness and tolerance to slightly acidic conditions which favor imine formation.

Caption: Logical flow of Reductive Amination.

Exemplar Protocol: One-Pot Reductive Amination

-

Reaction Setup: To a solution of this compound (1.0 equivalent) in 1,2-dichloroethane (DCE, 10 mL per mmol of aldehyde), add the desired primary or secondary amine (1.1 equivalents) followed by acetic acid (1.2 equivalents).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

-

Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC or LC-MS.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Construction of Heterocyclic Scaffolds

Substituted benzaldehydes are pivotal starting materials for the synthesis of a wide array of heterocyclic compounds, which form the core of many pharmaceuticals.

A. Pictet-Spengler Reaction for Tetrahydro-β-carbolines:

The Pictet-Spengler reaction, the condensation of a β-arylethylamine with an aldehyde followed by an acid-catalyzed cyclization, is a powerful tool for synthesizing tetrahydroisoquinolines and tetrahydro-β-carbolines. Using tryptamine or its derivatives with this compound would yield novel substituted tetrahydro-β-carbolines, a privileged scaffold in medicinal chemistry.

Exemplar Protocol: Pictet-Spengler Reaction

-

Reaction Setup: Dissolve tryptamine (1.0 equivalent) and this compound (1.0 equivalent) in a suitable solvent such as toluene or dichloromethane.

-

Cyclization: Add a catalytic amount of a Brønsted or Lewis acid (e.g., trifluoroacetic acid (TFA), 10 mol%). Heat the reaction mixture to reflux and stir for 6-24 hours.

-

Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and concentrate in vacuo.

-

Purification: Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate. Dry the combined organic layers, concentrate, and purify by column chromatography to afford the desired tetrahydro-β-carboline.

B. Multicomponent Reactions (MCRs):

The reactivity of the aldehyde makes it an ideal component for MCRs, such as the Ugi or Biginelli reactions, allowing for the rapid construction of complex and diverse molecular libraries from simple starting materials.

Safety and Handling

As with any halogenated and reactive organic compound, proper safety precautions are essential.

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, in contact with skin, or if inhaled.

Conclusion

This compound represents a promising, albeit underexplored, building block for organic synthesis. The combination of a reactive aldehyde functionality with the unique electronic properties of the chloro and trifluoromethoxy substituents provides a rich platform for the synthesis of novel compounds, particularly in the realms of medicinal and agricultural chemistry. The synthetic pathways and exemplar protocols outlined in this guide are intended to provide a solid foundation for researchers to begin exploring the full potential of this versatile intermediate. Further investigation into its reactivity and applications is highly encouraged and will undoubtedly unveil new avenues for the construction of complex and valuable molecules.

The Advent and Evolution of Trifluoromethoxylated Benzaldehydes: A Technical Guide for the Modern Researcher

Abstract

The trifluoromethoxy (-OCF₃) group, once a synthetic curiosity, has emerged as a uniquely powerful substituent in the design of advanced functional molecules. Its profound impact on lipophilicity, metabolic stability, and electronic properties has made it a coveted feature in pharmaceuticals, agrochemicals, and materials science. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, history, and synthetic evolution of trifluoromethoxylated benzaldehydes—a critical class of aromatic building blocks. We will delve into the causality behind experimental choices in both historical and contemporary synthetic routes, provide detailed, field-proven protocols, and explore the applications that continue to drive innovation in this area of fluorine chemistry.

Introduction: The Strategic Value of the Trifluoromethoxy Group

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal and materials chemistry. Among the various fluorinated motifs, the trifluoromethoxy (-OCF₃) group stands out for its distinctive combination of properties. It is strongly electron-withdrawing, significantly more so than a simple methoxy group, which alters the reactivity and electronic characteristics of the aromatic ring to which it is attached.[1] Furthermore, the -OCF₃ group is highly lipophilic and remarkably stable against metabolic degradation, making it an attractive moiety for developing compounds with extended biological half-lives and improved membrane permeability.[1][2][3]

Trifluoromethoxylated benzaldehydes, in particular, serve as versatile intermediates. The aldehyde functionality is a gateway to a vast array of organic transformations, including nucleophilic additions, oxidations, reductions, and condensations, allowing for the construction of complex molecular architectures.[4][5] This guide will trace the journey of these valuable compounds from their challenging origins to the sophisticated synthetic methods available today.

A Historical Perspective: From Harsh Beginnings to Methodological Refinement

The synthesis of aryl trifluoromethyl ethers was a significant challenge for early fluorine chemists, primarily due to the lack of mild and efficient methods to form the Ar-OCF₃ bond.

The Yagupolskii Era: A Halogen Exchange Approach

The first synthesis of aryl trifluoromethyl ethers was reported by the pioneering Ukrainian chemist L. M. Yagupolskii in 1955.[6] The original protocol was a testament to the harsh conditions required at the time. It involved the chlorination of the methoxy group of an anisole derivative at high temperatures (around 200 °C) to form an aryl trichloromethyl ether. This intermediate was then subjected to a chlorine-fluorine exchange reaction using antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅) or anhydrous hydrogen fluoride (HF).[6]

This method, while groundbreaking, was limited by its harshness, incompatibility with many functional groups, and the requirement for highly toxic and corrosive reagents.[7]

Diagram 1: Yagupolskii's Halogen Exchange Method

Caption: The pioneering, yet harsh, two-step synthesis of aryl trifluoromethyl ethers.

Oxidative Desulfurization-Fluorination: A Milder Alternative

A significant advancement came with the development of the oxidative desulfurization-fluorination of xanthates. This approach offered a more general and milder route to both aryl and alkyl trifluoromethyl ethers.[6][8] In this method, a phenol is first converted to its corresponding xanthate derivative. This intermediate is then treated with an oxidant, such as a N-haloimide (e.g., 1,3-dibromo-5,5-dimethylhydantoin, DBH), in the presence of a fluoride source like a hydrogen fluoride-pyridine complex.[8][9][10]

While this method expanded the substrate scope and avoided the extreme temperatures of the Yagupolskii protocol, the use of large excesses of HF-pyridine still required special handling and equipment.[8]

Diagram 2: Oxidative Desulfurization-Fluorination Workflow

Caption: A two-step sequence for trifluoromethoxylation via a xanthate intermediate.

Modern Synthetic Strategies for Trifluoromethoxylated Benzaldehydes

Contemporary methods for synthesizing trifluoromethoxylated benzaldehydes can be broadly categorized into two strategies:

-

Formylation of a pre-existing trifluoromethoxylated arene.

-

Direct trifluoromethoxylation of a substituted benzaldehyde or its precursor.

Formylation of Trifluoromethoxyarenes

This is often the more common and reliable approach, leveraging well-established formylation reactions on a trifluoromethoxy-substituted aromatic ring.

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds.[11][12][13] Trifluoromethoxybenzene, while having an electron-withdrawing -OCF₃ group, can still undergo this reaction, typically favoring para-substitution due to steric hindrance.[11] The reaction involves the in-situ formation of the Vilsmeier reagent (a chloroiminium salt) from a formamide (like N,N-dimethylformamide, DMF) and a dehydrating agent (like phosphorus oxychloride, POCl₃).[14][15]

Experimental Protocol: Vilsmeier-Haack Formylation of Trifluoromethoxybenzene

-

To a solution of trifluoromethoxybenzene (1.0 equiv) in DMF (10.0 equiv) at 0 °C, slowly add phosphorus oxychloride (1.5 equiv).

-

Allow the reaction mixture to stir at room temperature for 6-8 hours, monitoring by TLC or GC-MS.

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with an aqueous solution of sodium acetate or sodium hydroxide.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford 4-(trifluoromethoxy)benzaldehyde.[14][16]

Diagram 3: Vilsmeier-Haack Reaction Mechanism

Caption: Two-stage mechanism of the Vilsmeier-Haack formylation.

For regioselective synthesis of ortho-substituted benzaldehydes, directed ortho-lithiation is a powerful tool.[5] A directing group on the aromatic ring coordinates to an organolithium reagent (e.g., n-butyllithium), facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophilic formylating agent like DMF.[17] While the -OCF₃ group itself is not a strong directing group, other substituents on the ring can be used to direct the lithiation. Alternatively, a lithium-halogen exchange on an ortho-halo-trifluoromethoxybenzene followed by quenching with DMF is a highly effective strategy.

Experimental Protocol: Lithiation-Formylation of 1-Bromo-4-(trifluoromethoxy)benzene

-

Dissolve 1-bromo-4-(trifluoromethoxy)benzene (1.0 equiv) in anhydrous THF under an inert atmosphere (Argon or Nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equiv, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

-

Add anhydrous DMF (1.5 equiv) dropwise to the aryllithium solution, again keeping the temperature below -70 °C.

-